Cas no 2229100-11-0 (2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)morpholine is a heterocyclic compound featuring a morpholine moiety linked to a phenyl-substituted 1,2,3-triazole ring. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for designing bioactive molecules. The morpholine group enhances solubility and metabolic stability, while the triazole ring offers robust interactions with biological targets through hydrogen bonding and π-stacking. Its well-defined synthetic route allows for efficient modifications, making it valuable for developing kinase inhibitors, antimicrobial agents, and other therapeutic candidates. The compound’s balanced physicochemical properties and synthetic accessibility underscore its utility in drug discovery and chemical biology applications.
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine structure
2229100-11-0 structure
商品名:2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
CAS番号:2229100-11-0
MF:C12H14N4O
メガワット:230.265761852264
CID:5993602
PubChem ID:165867178

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 化学的及び物理的性質

名前と識別子

    • 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
    • 2229100-11-0
    • EN300-1878154
    • インチ: 1S/C12H14N4O/c1-2-4-10(5-3-1)16-9-11(14-15-16)12-8-13-6-7-17-12/h1-5,9,12-13H,6-8H2
    • InChIKey: MEQBBIGPCCCHQE-UHFFFAOYSA-N
    • ほほえんだ: O1CCNCC1C1=CN(C2C=CC=CC=2)N=N1

計算された属性

  • せいみつぶんしりょう: 230.11676108g/mol
  • どういたいしつりょう: 230.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 52Ų

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1878154-10.0g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
10g
$6512.0 2023-05-26
Enamine
EN300-1878154-5g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
5g
$3273.0 2023-09-18
Enamine
EN300-1878154-0.1g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
0.1g
$993.0 2023-09-18
Enamine
EN300-1878154-5.0g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
5g
$4391.0 2023-05-26
Enamine
EN300-1878154-10g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
10g
$4852.0 2023-09-18
Enamine
EN300-1878154-1g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
1g
$1129.0 2023-09-18
Enamine
EN300-1878154-1.0g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
1g
$1515.0 2023-05-26
Enamine
EN300-1878154-0.25g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
0.25g
$1038.0 2023-09-18
Enamine
EN300-1878154-0.5g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1878154-0.05g
2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine
2229100-11-0
0.05g
$948.0 2023-09-18

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine 関連文献

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholineに関する追加情報

Introduction to 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine (CAS No. 2229100-11-0)

2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine (CAS No. 2229100-11-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and a 1,2,3-triazole moiety. The combination of these functional groups endows the molecule with a range of biological activities and potential therapeutic applications.

The 1,2,3-triazole moiety is particularly noteworthy due to its stability and bioisosterism with other functional groups such as amides and ureas. This property makes it an attractive scaffold for the design of bioactive molecules. The phenyl group attached to the triazole ring further enhances the compound's hydrophobicity and aromatic character, which can influence its binding affinity to various biological targets.

In recent years, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in numerous diseases. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity in a manner that could be therapeutically beneficial.

Another promising application of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine is in the treatment of neurodegenerative disorders. Studies have indicated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. Its ability to modulate certain neurotransmitter systems and reduce oxidative stress makes it a potential candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The morpholine ring in 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine contributes to its overall polarity and solubility properties. This feature is advantageous for improving the pharmacokinetic profile of the molecule, enhancing its absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for ensuring that the compound reaches its intended target site in sufficient concentrations to exert its therapeutic effects.

In addition to its potential therapeutic applications, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine has also been explored for its use in chemical synthesis. The triazole ring can serve as a versatile linker for conjugating various functional groups or biomolecules. This property makes it useful in the development of prodrugs or drug delivery systems designed to improve the efficacy and safety of existing medications.

The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine typically involves multistep reactions that capitalize on the reactivity of azides and alkynes under copper(I)-catalyzed conditions. The click chemistry approach has been widely adopted due to its high efficiency and selectivity. Recent advancements in synthetic methods have further optimized this process, making it more accessible for large-scale production.

Clinical trials involving compounds derived from 2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine have shown promising results. Early-phase trials have demonstrated favorable safety profiles and preliminary evidence of efficacy in treating various conditions. However, further research is needed to fully elucidate the mechanisms of action and optimize dosing regimens.

In conclusion, 2-(1-phenyl-1H-1,2,3-triazol-4-y)morpholine (CAS No. 2229100-11-0) represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new applications and refine our understanding of this compound's potential therapeutic benefits.

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